N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound consists of several functional groups, including a dichlorophenyl moiety and a morpholinyl group, which contribute to its unique chemical properties.
This compound can be classified under thiazole derivatives, which are known for their diverse biological activities. It is synthesized through multi-step chemical processes that involve various organic reactions. The presence of the morpholinyl group suggests potential interactions with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to yield the desired product efficiently and purify it from by-products.
The molecular structure of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can be described by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C16H17Cl2N3O3S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide |
| InChI | InChI=1S/C16H17Cl2N3O3S/c17... |
| InChI Key | JFHQFVFUXCYOLT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)ClCl |
The structure features a thiazole ring fused with a morpholine group and an acetamide linkage to a dichlorophenyl moiety.
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential for further functionalization.
The mechanism of action for N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is primarily based on its ability to interact with specific enzymes or receptors in biological systems.
For example:
This inhibition could lead to antimicrobial or anticancer effects by disrupting essential metabolic pathways in target cells.
The physical and chemical properties of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide include:
These properties are crucial for determining the compound's behavior in laboratory and biological settings.
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several scientific applications:
The diverse applications underscore the importance of this compound in both research and potential therapeutic development.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8